molecular formula C11H24N2O2 B7866520 (1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine

(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine

Cat. No.: B7866520
M. Wt: 216.32 g/mol
InChI Key: AFLNYUOPWVFPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine ( 1251147-98-4) is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . This amine features both a morpholine ring and a methoxypropanamine group in its structure, which are functional groups commonly found in pharmaceuticals and agrochemicals. The morpholine moiety is a frequent building block in medicinal chemistry, often used in the design of compounds for various biological targets . As such, this amine serves as a versatile building block or intermediate in organic synthesis and drug discovery efforts. It is particularly valuable for researchers developing new active compounds, where it can be incorporated to modulate the solubility, bioavailability, or other physicochemical properties of lead molecules . The presence of multiple nitrogen atoms also makes it a potential ligand in catalytic systems or a precursor for the synthesis of more complex chemical entities. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet before use.

Properties

IUPAC Name

1-methoxy-N-(3-morpholin-4-ylpropyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(10-14-2)12-4-3-5-13-6-8-15-9-7-13/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLNYUOPWVFPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key analogs and their structural differences are summarized below:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Target Compound C₁₁H₂₂N₂O₂ 1-Methoxypropan-2-yl, morpholinylpropyl 214.31 g/mol Balanced polarity from morpholine and lipophilicity from methoxy group
[1-(4-Fluorophenyl)propyl][3-(morpholin-4-yl)propyl]amine C₁₆H₂₅FN₂O 4-Fluorophenylpropyl, morpholinylpropyl 280.38 g/mol Increased aromaticity and potential pharmacokinetic stability from fluorine
(3-Methoxybenzyl)[3-(morpholin-4-yl)propyl]amine C₁₅H₂₄N₂O₂ 3-Methoxybenzyl, morpholinylpropyl 264.36 g/mol Aromatic benzyl group may enhance receptor binding affinity
1-[3-(Morpholin-4-yl)propyl]-4-(3-nitrophenyl)spiro[azetidine-3,9'-xanthen]-1-one C₂₈H₃₀N₃O₄ Spirocyclic xanthene, nitro-phenyl 472.56 g/mol Rigid spirocyclic structure with planar β-lactam ring

Key Observations :

  • The spirocyclic analog in demonstrates how structural rigidity influences crystallographic packing, with hydrogen bonding (C–H···O) stabilizing its lattice .

Physicochemical Properties

  • Solubility : The morpholine moiety enhances water solubility due to its polar N–O bonds. However, the methoxypropan-2-yl group in the target compound reduces solubility compared to purely aliphatic morpholine derivatives .
  • Lipophilicity (LogP) :
    • Target compound: Estimated LogP ≈ 1.2 (moderate lipophilicity).
    • Fluorophenyl analog : LogP ≈ 2.5 (higher due to aromatic fluorine).
    • Spirocyclic analog : LogP ≈ 3.1 (rigid structure reduces solubility).

Pharmacological Activity

  • Morpholine-containing compounds : Often act as kinase inhibitors or G protein-coupled receptor (GPCR) modulators due to morpholine’s ability to mimic transition states in enzymatic reactions .
  • Fluorinated analogs : Enhanced metabolic stability and blood-brain barrier penetration (e.g., TLR7-9 antagonists in ) .
  • Spirocyclic derivatives : Exhibit conformational restraint, improving target selectivity (e.g., β-lactam antibiotics in ) .

Biological Activity

(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine, often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a morpholine ring and an isopropylamine group, which contribute to its unique biological profile. The morpholine structure enhances solubility and bioavailability, while the isopropylamine group may modulate neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The morpholine and amine groups facilitate binding, allowing the compound to act as either an inhibitor or an activator depending on the biological context.

Antidepressant Effects

Research suggests that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. For example:

  • Study 1 : A peer-reviewed study evaluated the antidepressant effects of morpholine-based compounds using the forced swim test in mice. Results indicated a significant reduction in immobility time, suggesting enhanced mood-stabilizing effects.

Antimicrobial Activity

Morpholine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes necessary for survival. Notably:

  • Study 2 : An investigation revealed that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential for development as an antibiotic agent.

Comparative Analysis with Similar Compounds

The following table illustrates the unique pharmacological profiles arising from slight modifications in structural features:

Compound NameStructural FeaturesBiological Activity
1-(4-Morpholinyl)-2-propanamineContains morpholine and propanaminePotential antidepressant
3-(Piperidin-1-yl)propylaminePiperidine instead of morpholineDifferent receptor binding profile
4-(Aminomethyl)morpholineMorpholine with an amino methyl groupEnhanced solubility and bioavailability

Case Studies

  • Antidepressant Activity : A study published in a peer-reviewed journal evaluated several morpholine derivatives for their antidepressant effects using animal models. The results indicated that these compounds significantly reduced depressive symptoms.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of morpholine derivatives, revealing that this compound showed significant activity against various bacterial strains, warranting further exploration for its potential as an antibiotic.

Synthesis and Production

The synthesis of this compound can be achieved through several chemical pathways, typically involving the reaction of morpholine with propylene oxide followed by amination processes. This multi-step synthesis allows for high yields while minimizing by-products.

Preparation Methods

Synthesis of 3-(Morpholin-4-yl)propylamine

The 3-(morpholin-4-yl)propylamine precursor is synthesized via nucleophilic ring-opening of epichlorohydrin by morpholine, followed by azide formation and Staudinger reduction:

  • Epoxide formation :

    Morpholine+EpichlorohydrinEtOH, 50°C3(Morpholin4yl)propyloxirane[1]\text{Morpholine} + \text{Epichlorohydrin} \xrightarrow{\text{EtOH, 50°C}} 3-(Morpholin-4-yl)propyloxirane \,
  • Azide introduction :

    3-(Morpholin4-yl)propyloxirane+NaN3NH4Cl, H2O3-(Morpholin4-yl)propylazide[1]3\text{-}(Morpholin-4\text{-yl})propyloxirane + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl, H}_2\text{O}} 3\text{-}(Morpholin-4\text{-yl})propylazide \,
  • Reduction to amine :

    3-(Morpholin4-yl)propylazideLiAlH4,THF3-(Morpholin4-yl)propylamine(Yield: 78%)[1]3\text{-}(Morpholin-4\text{-yl})propylazide \xrightarrow{\text{LiAlH}_4, \text{THF}} 3\text{-}(Morpholin-4\text{-yl})propylamine \, (\text{Yield: 78\%})

Alkylation with 1-Methoxypropan-2-yl Electrophiles

The 1-methoxypropan-2-yl group is introduced via SN2 displacement using mesyl or tosyl derivatives:

  • Synthesis of 1-methoxypropan-2-yl methanesulfonate :

    1-Methoxypropan-2-ol+MsClEt3N, CH2Cl21-Methoxypropan-2-yl mesylate(Yield: 92%)[2]1\text{-Methoxypropan-2-ol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} 1\text{-Methoxypropan-2-yl mesylate} \, (\text{Yield: 92\%})
  • Alkylation reaction :

    3-(Morpholin4-yl)propylamine+1-Methoxypropan-2-yl mesylateK2CO3,DMFTarget compound(Yield: 65%)[2]3\text{-}(Morpholin-4\text{-yl})propylamine + 1\text{-Methoxypropan-2-yl mesylate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target compound} \, (\text{Yield: 65\%})

Optimization Insights :

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote elimination.

  • Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.

Reductive Amination Route

Imine Formation and Reduction

This one-pot method avoids isolation of intermediates:

  • Condensation :

    3-(Morpholin4-yl)propylamine+1-Methoxypropan-2-oneMeOH, 40°CImine intermediate[1]3\text{-}(Morpholin-4\text{-yl})propylamine + 1\text{-Methoxypropan-2-one} \xrightarrow{\text{MeOH, 40°C}} \text{Imine intermediate} \,
  • Reduction :

    ImineNaBH4,MeOHTarget compound(Yield: 70%)[1]\text{Imine} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Target compound} \, (\text{Yield: 70\%})

Catalytic Alternatives :

  • Pd/C hydrogenation : Achieves higher yields (85%) but requires pressurized H₂.

  • Boron trifluoride etherate : Enhances imine stability, improving reduction efficiency.

Multicomponent Reaction (MCR) Strategies

Recent advances leverage MCRs for streamlined synthesis:

Morpholine+Allyl bromide+1-Methoxypropan-2-amineInCl3,UltrasoundTarget compound(Yield: 88%)[1]\text{Morpholine} + \text{Allyl bromide} + 1\text{-Methoxypropan-2-amine} \xrightarrow{\text{InCl}_3, \text{Ultrasound}} \text{Target compound} \, (\text{Yield: 88\%})

Reaction Conditions :

  • Catalyst : InCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation (40°C, 20 min).

  • Advantages : Atom economy, reduced purification steps, and scalability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.55 (m, 4H, morpholine OCH₂), 3.30 (s, 3H, OCH₃), 2.40 (t, 2H, NCH₂).

  • ESI–MS : m/z 245.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) confirms >98% purity for all methods.

Comparative Evaluation of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Nucleophilic Displacement656 hHigh regioselectivityMulti-step synthesis
Reductive Amination853 hOne-pot procedureRequires ketone precursor
MCR8820 minRapid, solvent-efficientCatalyst cost

Industrial-Scale Considerations

  • Cost analysis : MCRs reduce raw material expenses by 30% compared to stepwise routes.

  • Green metrics : E-factor for ultrasound-assisted MCR (0.8) outperforms traditional methods (2.5–3.0) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine?

  • Methodology : This compound can be synthesized via nucleophilic substitution or reductive amination. For morpholine-containing analogs, a common approach involves refluxing intermediates (e.g., alkyl halides or amines) with morpholine derivatives in ethanol or methanol under controlled pH. For example, coupling 3-(morpholin-4-yl)propan-1-amine with 1-methoxypropan-2-yl halides in the presence of a base like K₂CO₃, followed by purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) and visualization tools like WinGX/ORTEP .
  • HPLC : Purity assessment (≥95%) with UV/fluorescence detection, referencing pharmacopeial standards .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility.
  • Storage : Cool (2–8°C), dry, and light-protected conditions to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding interactions?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., CRF1 receptors, as seen in morpholine-based CRF1 antagonists).
  • Molecular Dynamics (MD) : GROMACS/AMBER for stability analysis of ligand-receptor complexes over time.
  • Pharmacophore Modeling : Identify critical functional groups (e.g., morpholine’s oxygen for hydrogen bonding) using software like MOE .

Q. How can contradictions in crystallographic data (e.g., bond angles or puckering) be resolved?

  • Methodology :

  • Multi-Software Refinement : Cross-validate using SHELXL, PHENIX, or Olex2 to address discrepancies in bond parameters.
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates (amplitude/phase) to quantify non-planar ring distortions in morpholine or methoxypropyl groups .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-resolution datasets with twinning .

Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological activity?

  • Methodology :

  • Dependence/Withdrawal Models : Assess anxiolytic effects in alcohol-dependent rodents (e.g., Wistar rats) using elevated plus-maze or self-administration paradigms.
  • Dosage Optimization : Oral bioavailability studies (e.g., ED₅₀ determination via ex vivo receptor binding in cerebellar membranes) .
  • Biomarker Analysis : LC-MS/MS quantification of stress hormones (e.g., corticosterone) in plasma post-administration.

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (acid/base), followed by LC-MS/MS to track degradation pathways.
  • Impurity Profiling : Compare retention times/response factors against pharmacopeial reference standards (e.g., EP/ICH guidelines) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro binding affinity and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and blood-brain barrier penetration.
  • Metabolite Screening : Identify active/inactive metabolites using hepatic microsomal assays.
  • Receptor Occupancy Imaging : PET/MRI with radiolabeled analogs to correlate target engagement with behavioral outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.